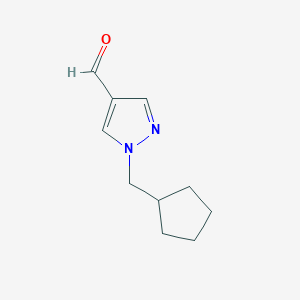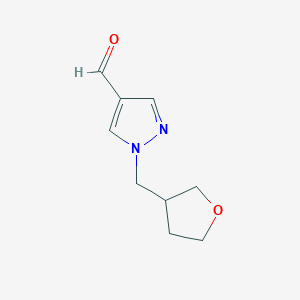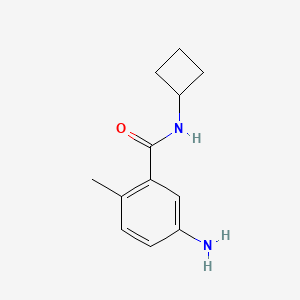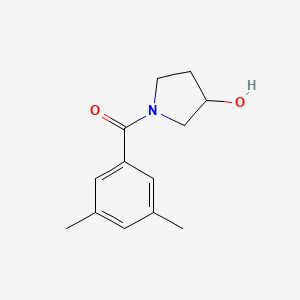
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1H-1,2,4-triazole derivatives, which could potentially include 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, has been reported in the literature . These compounds were designed as Strigolactone biosynthesis inhibitors, and 33 target compounds were chemically synthesized and screened on Arabidopsis thaliana and Oryza sativa .Aplicaciones Científicas De Investigación
Molecular Rearrangements and Synthesis
Molecular Rearrangements in Triazoles : The interconversion of structural isomers in 1-substituted-4-iminomethyl-1,2,3-triazoles highlights the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde. This process demonstrates the influence of electronic properties on equilibrium positions in such compounds (L'abbé et al., 1990).
Antimicrobial Synthesis : A study on the synthesis of 1,2,3-triazolyl pyrazole derivatives, including 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, explores their potential as antimicrobial agents. The compounds showed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Fluorescence and Detection Applications
- Homocysteine Detection : A probe, DBTC, synthesized from a triazole derivative, exhibited selectivity and sensitivity towards homocysteine. This application is significant for researching effects in biological systems (Chu et al., 2019).
Antimicrobial and Antituberculosis Activity
Antimicrobial Activity in Synthesized Derivatives : Novel derivatives synthesized from 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes demonstrated moderate to good antimicrobial activity, highlighting the potential therapeutic applications of such compounds (Swamy et al., 2019).
Tuberculosis Inhibitory Activity : Research on N-substituted-phenyl-1,2,3-triazole derivatives, related to this compound, demonstrated significant inhibitory activity against Mycobacterium tuberculosis, suggesting their potential as treatment options (Costa et al., 2006).
Crystallographic and Spectroscopic Studies
Crystal Structures and α-Glycosidase Inhibition : The crystal structures of related triazole compounds have been studied, with some showing significant α-glycosidase inhibition activity. This finding is crucial for understanding the bioactive potential of such structures (Gonzaga et al., 2016).
Spectroscopic Analysis : A triazole derivative was analyzed using various spectroscopic methods, including DFT studies, which provided insights into its stability, molecular interactions, and potential for various applications (Zacharias et al., 2018).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQQWQPKRQWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)


![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467500.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467501.png)



amine](/img/structure/B1467508.png)
![2-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467511.png)
